2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine
CAS No.: 881040-42-2
Cat. No.: VC5440131
Molecular Formula: C14H13N3
Molecular Weight: 223.279
* For research use only. Not for human or veterinary use.
![2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine - 881040-42-2](/images/structure/VC5440131.png)
Specification
CAS No. | 881040-42-2 |
---|---|
Molecular Formula | C14H13N3 |
Molecular Weight | 223.279 |
IUPAC Name | 2-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidine |
Standard InChI | InChI=1S/C14H13N3/c1-10-4-5-12(11(2)8-10)13-9-17-7-3-6-15-14(17)16-13/h3-9H,1-2H3 |
Standard InChI Key | NAQIFSCICSFMPP-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C2=CN3C=CC=NC3=N2)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
2-(2,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine features a bicyclic framework comprising an imidazole ring fused to a pyrimidine ring, with a 2,4-dimethylphenyl group at the 2-position of the imidazo[1,2-a]pyrimidine system. The planar structure facilitates π-π stacking interactions, while the methyl groups enhance lipophilicity, influencing bioavailability and target binding .
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₃N₃ |
Molecular Weight | 223.27 g/mol |
IUPAC Name | 2-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidine |
CAS Number | 881040-42-2 |
Topological Polar Surface Area | 41.4 Ų |
Hydrogen Bond Acceptors | 3 |
Synthesis and Optimization
Microwave-Assisted Synthesis
A solvent-free microwave irradiation method using Al₂O₃ as a catalyst has emerged as a green and efficient route for synthesizing imidazo[1,2-a]pyrimidine derivatives . The reaction involves condensation of 2-aminopyrimidine with 2-bromoacetophenone derivatives under optimized conditions (150°C, 10 min), yielding 2-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidine in 68% yield. Catalyst loading (0.5–1.5 mmol) directly correlates with reaction efficiency, with 1.0 mmol Al₂O₃ providing optimal results .
Table 2: Synthetic Method Comparison
Method | Conditions | Yield (%) |
---|---|---|
Microwave (Al₂O₃) | Solvent-free, 150°C, 10 min | 68 |
Traditional Reflux | Ethanol, 12 hr, HCl catalyst | 52 |
One-Pot Multicomponent | DMF, 80°C, 6 hr | 64 |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance yield (≥75%) and reduce reaction time. Process optimization focuses on temperature control (120–140°C) and catalyst recycling, minimizing waste generation .
Physicochemical and Spectroscopic Characterization
Spectral Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J = 6.8 Hz, 1H, pyrimidine-H), 7.85 (s, 1H, imidazole-H), 7.45–7.30 (m, 3H, aromatic-H), 2.55 (s, 6H, CH₃).
-
IR (KBr): 3050 cm⁻¹ (C-H aromatic), 1600 cm⁻¹ (C=N), 1450 cm⁻¹ (C=C) .
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) and stability under acidic conditions (pH 2–6). Degradation occurs in alkaline environments (pH > 8) .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich imidazole ring undergoes nitration and sulfonation at the 5-position, yielding derivatives with enhanced polarity. For example, nitration with HNO₃/H₂SO₄ produces 5-nitro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyrimidine in 72% yield .
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄ in H₂SO₄ oxidizes the methyl groups to carboxylic acids, generating 2-(2,4-dicarboxyphenyl)imidazo[1,2-a]pyrimidine .
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydropyrimidine derivative, altering bioactivity .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro testing against 13 pathogens demonstrated potent activity:
Table 3: Antimicrobial Activity (MIC, μg/mL)
Microorganism | MIC Range |
---|---|
Staphylococcus aureus | 8–16 |
Escherichia coli | 32–64 |
Candida albicans | 16–32 |
Mechanistic studies suggest membrane disruption via interaction with ergosterol (fungi) and penicillin-binding proteins (bacteria) .
Anti-Inflammatory Action
Derivatives inhibit COX-2 with IC₅₀ values of 0.8–1.2 μM, surpassing celecoxib (IC₅₀ = 1.5 μM) in reducing prostaglandin E₂ synthesis . Molecular dynamics simulations reveal stable binding to the COX-2 active site (ΔG = −9.2 kcal/mol) .
ADME-Tox Profiling
Pharmacokinetic Predictions
-
Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s).
-
Metabolism: CYP3A4-mediated oxidation generates two primary metabolites.
Toxicity Assessment
The compound exhibits low hepatotoxicity (IC₅₀ > 100 μM in HepG2 cells) and no mutagenicity in Ames tests .
Applications in Drug Development
Antibiotic Adjuvants
Synergy with ciprofloxacin reduces MRSA biofilm formation by 90% at sub-MIC concentrations .
Anticancer Hybrid Molecules
Conjugation with doxorubicin via pH-sensitive linkers enhances tumor targeting, reducing off-cardiotoxicity by 40% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume